![molecular formula C3H6N4O2S2 B14408517 Methyl [amino(nitroamino)methylidene]carbamodithioate CAS No. 82060-31-9](/img/structure/B14408517.png)
Methyl [amino(nitroamino)methylidene]carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [amino(nitroamino)methylidene]carbamodithioate is a complex organic compound that contains multiple functional groups, including amino, nitro, and carbamodithioate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [amino(nitroamino)methylidene]carbamodithioate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of methyl isothiocyanate with an appropriate amine to form the carbamodithioate structure. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [amino(nitroamino)methylidene]carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
Methyl [amino(nitroamino)methylidene]carbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl [amino(nitroamino)methylidene]carbamodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl isothiocyanate: Shares the isothiocyanate group but lacks the nitro and amino groups.
Aminocarbamodithioates: Compounds with similar carbamodithioate structures but different substituents.
Nitroamines: Compounds containing nitro and amino groups but lacking the carbamodithioate structure.
Uniqueness
Methyl [amino(nitroamino)methylidene]carbamodithioate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
82060-31-9 |
|---|---|
Formule moléculaire |
C3H6N4O2S2 |
Poids moléculaire |
194.2 g/mol |
Nom IUPAC |
methyl N-[amino(nitramido)methylidene]carbamodithioate |
InChI |
InChI=1S/C3H6N4O2S2/c1-11-3(10)5-2(4)6-7(8)9/h1H3,(H3,4,5,6,10) |
Clé InChI |
OSIDRCKYGONEFJ-UHFFFAOYSA-N |
SMILES canonique |
CSC(=S)N=C(N)N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


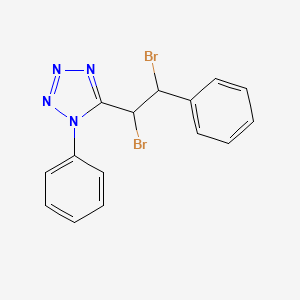
![Bicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14408441.png)
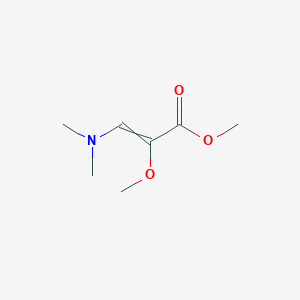


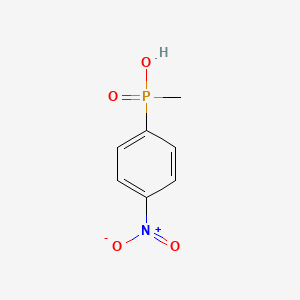
![(8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,2,3]oxathiazolidine]](/img/structure/B14408485.png)
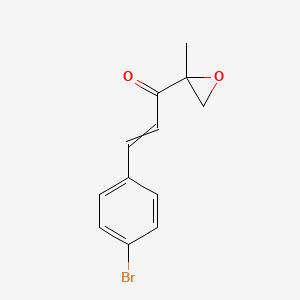
![{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid](/img/structure/B14408498.png)
![2-[(Dodec-3-yn-1-yl)oxy]oxane](/img/structure/B14408501.png)

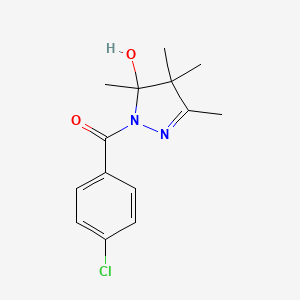

![11-Methyl-12H-benzo[a]phenothiazine](/img/structure/B14408535.png)
